An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane
An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1,3-bis(carboxylethoxy)propane is a functionalized chemical compound with a central amine and two terminal carboxylic acid groups connected by ethoxy linkers. This structure makes it a valuable building block in various chemical and biomedical applications, particularly in the field of drug development as a linker molecule. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties
The chemical properties of 2-Amino-1,3-bis(carboxylethoxy)propane and its commonly available hydrochloride salt are summarized below. The data is compiled from various chemical supplier databases and safety data sheets.
General Properties
| Property | Value | Source |
| Chemical Name | 2-Amino-1,3-bis(carboxylethoxy)propane | N/A |
| Synonyms | 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid | N/A |
| Molecular Formula | C9H17NO6 | [1] |
| Molecular Weight | 235.24 g/mol | [1] |
| CAS Number | 1020112-73-5 (HCl salt) | [1] |
Physicochemical Properties of the Hydrochloride Salt
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Purity | >96% to >98% | [1][3] |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Storage | Store at -20°C, keep dry and cool | [2][3] |
| Stability | Stable under recommended storage conditions | [5] |
Reactivity and Functional Groups
The key to the utility of 2-Amino-1,3-bis(carboxylethoxy)propane lies in its trifunctional nature, possessing a primary amine and two carboxylic acids.
-
Amino Group: The primary amine is nucleophilic and can react with various electrophiles. Common reactions include acylation with carboxylic acids or activated esters (e.g., NHS esters) to form amide bonds, and reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.[1]
-
Carboxylic Acid Groups: The two terminal carboxylic acid groups can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds. Common activating agents include carbodiimides like EDC or DCC.[1]
This dual reactivity makes it an ideal linker for connecting two different molecules, a core principle in the design of PROTACs.
Role in PROTACs
2-Amino-1,3-bis(carboxylethoxy)propane is described as a PEG-based PROTAC linker.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. The ethoxy units in 2-Amino-1,3-bis(carboxylethoxy)propane provide flexibility and hydrophilicity to the linker, which can improve the solubility and cell permeability of the resulting PROTAC.
General PROTAC Mechanism
The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: A diagram illustrating the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Experimental Protocols
Hypothetical Synthesis Workflow
The synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane could be envisioned starting from a protected 2-aminopropane-1,3-diol.
Caption: A potential multi-step synthesis route for 2-Amino-1,3-bis(carboxylethoxy)propane.
Methodology:
-
Protection: The amino group of 2-aminopropane-1,3-diol is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its reaction in the subsequent step.
-
Williamson Ether Synthesis: The protected diol is then reacted with an excess of an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions to form the di-ester intermediate.[6][7]
-
Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
-
Hydrolysis: The terminal ethyl esters are hydrolyzed to carboxylic acids using a base such as sodium hydroxide, followed by acidification to yield the final product.
Purification and Analysis Workflow
Purification of the zwitterionic final product can be challenging. A combination of techniques would likely be employed.
Caption: A typical workflow for the purification and structural confirmation of the synthesized compound.
Methodology:
-
Purification: Due to the zwitterionic nature of the molecule at certain pHs, ion-exchange chromatography could be an effective purification method.[8] Alternatively, reverse-phase HPLC with an ion-pairing reagent or under acidic or basic conditions to suppress the ionization of one of the functional groups could be employed.[9][10]
-
Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the synthesized compound. A Certificate of Analysis for the hydrochloride salt indicates that the ¹H NMR spectrum is consistent with the structure.[2]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.
-
Purity Assessment: The purity of the final product would be determined by HPLC.
-
Conclusion
2-Amino-1,3-bis(carboxylethoxy)propane is a versatile chemical building block with significant potential in drug discovery, particularly in the design of PROTACs. Its trifunctional nature allows for the straightforward linkage of different molecular entities. While detailed public data on its physicochemical properties and synthesis is limited, its structural features suggest clear pathways for its application and analysis. Further research into this and similar linker molecules will be valuable for the advancement of targeted protein degradation and other bioconjugation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]
- 4. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, 2171072-53-8 | BroadPharm [broadpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. desalting a zwitterion compound by HPLC? - Chromatography Forum [chromforum.org]
- 9. sielc.com [sielc.com]
- 10. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
